molecular formula C10H14ClN3O B13029398 4-(6-Chloro-2-ethylpyrimidin-4-YL)morpholine

4-(6-Chloro-2-ethylpyrimidin-4-YL)morpholine

Cat. No.: B13029398
M. Wt: 227.69 g/mol
InChI Key: PQUCRCNVWURIFE-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-ethylpyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol It is a halogenated heterocycle that contains a morpholine ring attached to a chlorinated pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-ethylpyrimidin-4-yl)morpholine typically involves the reaction of morpholine with 4,6-dichloro-2-ethylpyrimidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-ethylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as dichloromethane, ethanol, or acetonitrile, under controlled temperatures and atmospheric conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.

Scientific Research Applications

4-(6-Chloro-2-ethylpyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-ethylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(6-Chloro-2-ethylpyrimidin-4-yl)morpholine can be compared with other similar compounds such as:

These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

4-(6-chloro-2-ethylpyrimidin-4-yl)morpholine

InChI

InChI=1S/C10H14ClN3O/c1-2-9-12-8(11)7-10(13-9)14-3-5-15-6-4-14/h7H,2-6H2,1H3

InChI Key

PQUCRCNVWURIFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)N2CCOCC2

Origin of Product

United States

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